molecular formula C21H14FN3O B11022112 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11022112
M. Wt: 343.4 g/mol
InChI Key: QFTNVWFALQJNBY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a fluorophenyl group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the quinoline core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with an amine derivative of pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridinyl groups enhance its binding affinity to these targets, while the quinoline core provides a rigid framework that facilitates specific interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
  • 2-(4-bromophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide
  • 2-(4-methylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability of the compound, improve its lipophilicity, and increase its binding affinity to biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C21H14FN3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14FN3O/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)25-20)21(26)24-16-4-3-11-23-13-16/h1-13H,(H,24,26)

InChI Key

QFTNVWFALQJNBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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